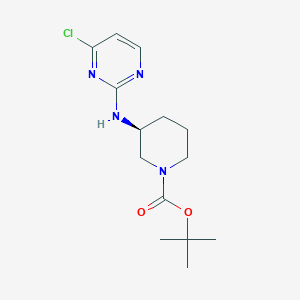

(S)-tert-butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate

Description

Properties

Molecular Formula |

C14H21ClN4O2 |

|---|---|

Molecular Weight |

312.79 g/mol |

IUPAC Name |

tert-butyl (3S)-3-[(4-chloropyrimidin-2-yl)amino]piperidine-1-carboxylate |

InChI |

InChI=1S/C14H21ClN4O2/c1-14(2,3)21-13(20)19-8-4-5-10(9-19)17-12-16-7-6-11(15)18-12/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,17,18)/t10-/m0/s1 |

InChI Key |

IXZHFYGAWONORV-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H](C1)NC2=NC=CC(=N2)Cl |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=CC(=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Protection of the Piperidine Nitrogen

- The piperidine nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine or sodium bicarbonate) in a solvent such as dichloromethane or tetrahydrofuran.

- This step yields tert-butyl 3-aminopiperidine-1-carboxylate, preserving the stereochemistry at the 3-position.

- Typical yields for Boc protection are high, often exceeding 80%.

Nucleophilic Aromatic Substitution on Chloropyrimidine

- The key step involves the nucleophilic aromatic substitution (SNAr) of the chlorine atom on the 4-position of 4-chloropyrimidin-2-amine by the amino group at the 3-position of the Boc-protected piperidine.

- This reaction is usually performed in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (50–100 °C).

- A base such as potassium carbonate or sodium hydride may be used to deprotonate the amine and facilitate nucleophilic attack.

- Reaction times vary from several hours to overnight.

- The reaction mixture is then worked up by aqueous extraction and purified by silica gel chromatography or preparative HPLC.

Alternative Synthetic Routes

- Some protocols employ palladium-catalyzed Buchwald-Hartwig amination to couple the 3-amino piperidine derivative with 4-chloropyrimidine derivatives, offering milder conditions and potentially higher selectivity.

- In these cases, palladium catalysts such as Pd2(dba)3 with appropriate ligands (e.g., BINAP) are used with bases like cesium carbonate in solvents like toluene or dioxane at 80–110 °C.

- This method can improve yields and reduce side products.

Final Purification and Characterization

- The crude product is purified by reverse-phase high-performance liquid chromatography (HPLC) or silica gel chromatography.

- Characterization includes:

- NMR Spectroscopy: To confirm the chemical structure and stereochemistry.

- Mass Spectrometry: To verify molecular weight.

- Chiral HPLC: To ensure enantiomeric purity of the (S)-isomer.

- Typical yields for the overall synthesis range from 50% to 75%, depending on conditions and scale.

Data Table Summarizing Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, triethylamine | DCM or THF | 0–25 °C | 2–4 hours | 80–90 | Protects piperidine N, preserves stereochemistry |

| Nucleophilic Aromatic Substitution | Boc-protected amine, 4-chloropyrimidin-2-amine, K2CO3 or NaH | DMF or DMSO | 50–100 °C | 6–16 hours | 50–70 | SNAr reaction to form amino linkage |

| Buchwald-Hartwig Amination (alternative) | Pd2(dba)3, BINAP, Cs2CO3 | Toluene or Dioxane | 80–110 °C | 8–12 hours | 60–75 | Catalytic amination, milder conditions, better selectivity |

| Purification | Silica gel chromatography or reverse-phase HPLC | — | Room temperature | — | — | Ensures purity and enantiomeric excess |

Research Findings and Notes

- The stereochemical integrity of the (S)-configuration is maintained throughout the synthesis by starting from enantiomerically pure precursors and avoiding racemization conditions.

- The Boc protecting group is stable under the nucleophilic aromatic substitution conditions but can be removed later if desired by treatment with trifluoroacetic acid (TFA).

- The choice between SNAr and Buchwald-Hartwig amination depends on substrate availability, desired scale, and purity requirements.

- Literature reports emphasize the importance of controlling reaction temperature and base strength to minimize side reactions such as dehalogenation or overalkylation.

- Analytical methods, especially chiral HPLC, are critical to confirm the enantiomeric purity, as the biological activity of such compounds often depends on stereochemistry.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chloropyrimidine moiety can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

Drug Development

(S)-tert-butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate has been investigated for its potential as a therapeutic agent in various diseases, particularly those involving the central nervous system. The compound's structural features suggest it may interact with specific biological targets, making it a candidate for further exploration in neuropharmacology.

Case Study: Neuroprotective Effects

Research has indicated that compounds similar to this compound exhibit neuroprotective properties. For instance, studies have shown that derivatives can reduce neuronal apoptosis in models of neurodegenerative diseases, suggesting a mechanism involving the modulation of cell survival pathways.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of pyrimidine derivatives, including this compound. The presence of the chloropyrimidine moiety enhances its efficacy against various bacterial strains.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

Pharmacological Studies

Mechanism of Action

The mechanism of action of (S)-tert-butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from other piperidine-carboxylate derivatives. Below is a detailed comparison with five related compounds, focusing on substituents, molecular properties, and applications:

Structural and Functional Differences

Key Observations

Substituent Impact on Bioactivity: The 4-chloropyrimidin-2-ylamino group in the target compound enhances electrophilicity for kinase-binding interactions, whereas tetrazole or pyridinyl groups (e.g., in ) confer hydrogen-bonding or π-stacking capabilities for enzyme inhibition. Diarylpyrimidine derivatives (e.g., 15b ) exhibit broader antiviral activity due to extended aromatic systems, unlike the simpler chloropyrimidine in the target compound.

Synthetic Flexibility :

- The tert-butyl carbamate group in all compounds serves as a protective group for piperidine amines, enabling selective deprotection during multi-step syntheses .

- SNAr reactions dominate in pyrimidine-functionalized analogs, while tetrazole derivatives require cycloaddition chemistry .

Biological Applications :

- The target compound’s 4-chloropyrimidine moiety is a hallmark of intermediates for Bruton’s tyrosine kinase (BTK) inhibitors , whereas analogs like 15b are tailored for HIV therapeutics .

Physicochemical Properties

- Solubility : Piperidine-carboxylates with polar substituents (e.g., tetrazole in ) exhibit higher aqueous solubility than lipophilic analogs like 15b .

- Stability : The tert-butyl carbamate group enhances stability under basic conditions but is labile to acidic hydrolysis, a trait exploited in prodrug design .

Biological Activity

(S)-tert-butyl 3-((4-chloropyrimidin-2-yl)amino)piperidine-1-carboxylate is a synthetic compound notable for its complex structure and potential biological activities. The molecular formula is C14H21ClN4O2, with a molecular weight of 312.79 g/mol. This compound features a piperidine ring substituted with a tert-butyl group and a chloropyrimidine moiety, which are significant for its pharmacological properties.

Structural Characteristics

The compound's chiral center at the piperidine ring allows for stereochemical diversity, potentially influencing its interaction with biological targets. The presence of the chloropyrimidine group suggests interactions with various biological systems, particularly in medicinal chemistry.

Pharmacological Potential

Research indicates that this compound may exhibit several pharmacological activities, including:

- Anticancer Activity : The chloropyrimidine moiety is associated with various anticancer properties. Compounds containing similar structures have been shown to inhibit cancer cell proliferation and induce apoptosis in tumor cells.

- Enzyme Inhibition : The compound may interact with specific enzymes, potentially acting as an inhibitor in various biochemical pathways. For instance, studies on related pyrimidine derivatives have demonstrated their role in inhibiting protein kinases, which are crucial in cancer progression.

The mechanism of action for this compound likely involves:

- Binding to Protein Targets : The chloropyrimidine group may bind to specific receptors or enzymes, modulating their activity.

- Influencing Cellular Pathways : By inhibiting or activating certain pathways, this compound could affect cell proliferation, migration, and apoptosis.

Synthesis and Biological Testing

Research has focused on synthesizing this compound through various chemical routes. These include:

- Formation of the Piperidine Ring : Utilizing cyclization reactions with appropriate precursors.

- Introduction of the Chloropyrimidine Moiety : Achieved through nucleophilic substitution reactions involving chloropyrimidine derivatives.

- Attachment of the Tert-butyl Group : Typically performed via carbamate formation reactions.

Table 1: Summary of Biological Activities

Experimental Validation

Experimental studies have validated the biological activity predictions for this compound. For instance, a study on related pyrimidine derivatives demonstrated significant inhibition of cell proliferation in A431 vulvar epidermal carcinoma cell lines, suggesting that this compound may exhibit similar effects ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.